2-Phenylhexanoic acid

Chiral resolution Asymmetric synthesis Medicinal chemistry

Chiral alpha-aryl alkanoic acid building block for medicinal chemistry & enzymology. The alpha-carbon chirality makes this compound critical for stereoselective synthesis of anti-inflammatory agents, enzyme inhibitors, and chiral resolution studies. · Serves as a model substrate for phenylacyl-CoA ligase in microbial PHA biosynthesis research. · Key intermediate in patent literature for substituted phenylalkanoic acid derivatives with potential pharmaceutical applications. · Available with ≥90% HPLC purity, suitable for analytical reference standards and chiral method development.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 24716-09-4
Cat. No. B12124864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylhexanoic acid
CAS24716-09-4
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C12H16O2/c1-2-3-9-11(12(13)14)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,13,14)
InChIKeyPGIOANNVJQQCDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylhexanoic Acid Overview


2-Phenylhexanoic acid (CAS 24716-09-4), with the molecular formula C12H16O2, is an alpha-aryl alkanoic acid that serves as a chiral building block and research intermediate [1]. Its structure consists of a hexanoic acid chain with a phenyl substituent at the alpha-carbon (position 2), giving it a molecular weight of 192.25 g/mol and a chiral center at C2 . This compound is a member of the phenylalkanoic acid class, which is of interest in medicinal chemistry for the development of anti-inflammatory agents and enzyme inhibitors [2].

Why 2-Phenylhexanoic Acid Cannot Be Substituted


The position of the phenyl substituent on the hexanoic acid backbone (alpha vs. beta, gamma, delta, or epsilon) is not a trivial structural variation. The alpha-substitution in 2-phenylhexanoic acid creates a chiral center at C2, making stereoselective synthesis and enantiomeric purity critical for applications where chirality is a determinant of biological activity . In contrast, 3-, 4-, 5-, and 6-phenylhexanoic acids have the phenyl group further from the carboxylic acid moiety, which alters the molecule's electronic properties (pKa), steric hindrance, and three-dimensional conformation, impacting interactions with biological targets . Generic substitution can lead to complete loss of activity in structure-sensitive assays .

2-Phenylhexanoic Acid: Differentiation Evidence


Chiral Center & Enantiomeric Purity

2-Phenylhexanoic acid possesses a chiral center at the alpha-carbon (C2), enabling the isolation of pure enantiomers such as [S,(+)]-2-Phenylhexanoic acid. This chiral resolution is essential for biological studies where one enantiomer may exhibit a different pharmacological profile. In contrast, 5-phenylhexanoic acid, with the phenyl group on the epsilon-carbon, lacks this specific chiral environment, which alters its interaction with biological targets .

Chiral resolution Asymmetric synthesis Medicinal chemistry

Phenylacyl-CoA Ligase Substrate Specificity

In enzymatic studies with Pseudomonas putida CA-3, extracts from cells grown on medium-chain phenylalkanoic acids showed high rates of phenylacyl-CoA ligase activity specifically towards phenylhexanoic acid (as a representative substrate), alongside phenylvaleric acid. This demonstrates that the enzyme's substrate recognition is tuned to the chain length and substitution pattern of phenylalkanoic acids [1].

Enzymatic assays Microbial metabolism Biotransformation

pKa Shift from Alpha-Phenyl Substitution

The electron-withdrawing phenyl group at the alpha-position in 2-phenylhexanoic acid enhances the acidity of the carboxylic acid proton compared to unsubstituted hexanoic acid (pKa ≈ 4.9) and even other positional isomers. This effect enables selective deprotonation in multicomponent reactions, a property not equally shared by all phenylhexanoic acid isomers .

Physicochemical properties pKa determination Synthetic chemistry

HPLC Purity Specification

Commercially available 2-phenylhexanoic acid for analytical applications is specified with a purity of ≥90.0% by HPLC, ensuring a high degree of chemical homogeneity for use as a reference standard in method development and validation .

Analytical chemistry Quality control Reference standards

2-Phenylhexanoic Acid Applications


Chiral Resolution & Stereoselective Synthesis

The chiral center at the alpha-carbon of 2-phenylhexanoic acid makes it a valuable substrate for developing and validating chiral resolution techniques, such as chiral chromatography or enzymatic resolution. Procurement of a specific enantiomer (e.g., [S,(+)]-2-phenylhexanoic acid) is critical for structure-activity relationship (SAR) studies in medicinal chemistry, where the biological activity of one enantiomer may differ significantly from the other .

Microbial Biotransformation for PHA Production

2-Phenylhexanoic acid, as a medium-chain phenylalkanoic acid, serves as a model substrate for studying phenylacyl-CoA ligase enzyme activity in microorganisms like Pseudomonas putida. This research is relevant to the biosynthesis of functionalized polyhydroxyalkanoates (PHAs) with phenyl side chains, which have potential applications as biodegradable plastics with tailored properties [1].

Analytical Reference Standard

With a specified purity of ≥90.0% by HPLC, 2-phenylhexanoic acid is suitable for use as an analytical reference standard in the development and validation of HPLC, GC-MS, or other chromatographic methods for the detection and quantification of phenylalkanoic acids in complex matrices, including biological samples and environmental samples .

Synthetic Intermediate for Alpha-Aryl Derivatives

The alpha-phenyl substitution and the reactive carboxylic acid group make 2-phenylhexanoic acid a key intermediate for synthesizing a wide range of derivatives, including amides, esters, and ketones. Its use is documented in patent literature for the preparation of substituted phenylalkanoic acid derivatives with potential pharmaceutical applications, such as anti-inflammatory agents [2].

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